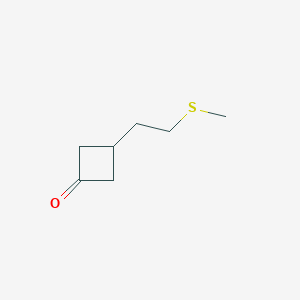

3-(2-Methylsulfanylethyl)cyclobutan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(2-Methylsulfanylethyl)cyclobutan-1-one is a chemical compound that belongs to the class of cyclobutanones. It is commonly used in scientific research for its unique chemical properties and potential applications in the field of medicine. In

Wissenschaftliche Forschungsanwendungen

Stereoconvergent Transformations

One application of cyclobutane derivatives in scientific research involves stereoconvergent transformations. A study by Yamashita et al. (2004) demonstrated the use of 1,2a-disubstituted benzo[b]cyclobutapyrans, prepared through photochemical [2+2] cycloaddition, in synthesizing 1,3-disubstitutedtetrahydrodibenzofurans. This method was applied in the second-generation synthesis of (±)-Linderol A, highlighting the utility of cyclobutane derivatives in complex organic synthesis and natural product assembly Yamashita et al., 2004.

Intermediates in Synthesis

Cyclobutyl derivatives serve as intermediates in the synthesis of complex molecular structures. Bernard et al. (2004) explored cyclobutanones and tertiary cyclobutanols as precursors for creating new chromenes containing a cyclobutane ring via acid-catalyzed intramolecular alkylation. This work illustrates the role of cyclobutane derivatives in the synthesis of compounds with potential applications in materials science and pharmaceuticals Bernard et al., 2004.

Novel Agonists and Antagonists

The chemical versatility of cyclobutane derivatives extends to medicinal chemistry, where they are used to develop novel therapeutic agents. A study by Liu et al. (2012) identified a new class of nonpeptidic glucagon-like peptide-1 (GLP-1) receptor agonists based on cyclobutane structures. These compounds showed enhanced potency in vitro and in vivo, underlining the potential of cyclobutane derivatives in drug discovery and development Liu et al., 2012.

Photocatalysis and Material Science

Cyclobutane derivatives are also instrumental in photocatalysis and material science. Hu et al. (2015) described the synthesis of a Zn(II) coordination polymer that undergoes a [2+2] photocycloaddition reaction under UV light. This polymer demonstrates selective luminescence sensing of iron(III) ions and selective absorption of dyes, highlighting the potential of cyclobutane derivatives in developing new materials with specific optical and chemical properties Hu et al., 2015.

DFT Calculations and Molecular Characterization

Advancements in computational chemistry utilize cyclobutane derivatives for theoretical studies. DFT calculations on newly synthesized cyclobutane compounds offer insights into their structural and electronic properties, aiding in the design of molecules with desired reactivities and functions. Such studies bridge experimental and theoretical chemistry, providing a deeper understanding of molecular behavior Letters in Applied NanoBioScience, 2022.

Eigenschaften

IUPAC Name |

3-(2-methylsulfanylethyl)cyclobutan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12OS/c1-9-3-2-6-4-7(8)5-6/h6H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BENBIAUQEVYQNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC1CC(=O)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Methylsulfanylethyl)cyclobutan-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2636598.png)

![2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carbohydrazide](/img/structure/B2636599.png)

![5-Phenyl-4,5-dihydrothieno[2,3-d]pyridazine](/img/structure/B2636602.png)

![2-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide hydrochloride](/img/structure/B2636604.png)

![(E)-N-[1-(1H-1,2,3-Benzotriazol-1-yl)propan-2-ylidene]hydroxylamine](/img/structure/B2636607.png)